4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline
Overview
Description
“4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline” is a chemical compound that has been studied for its potential applications in the treatment of Alzheimer’s disease . It is part of a series of Aβ aggregation inhibitors having a quinoline scaffold .
Synthesis Analysis
The compound is synthesized using organic syntheses that rely on convergent synthetic routes . The synthesis process involves the use of various spectral techniques, including single-crystal X-ray crystallography .Molecular Structure Analysis
The molecular structure of “4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline” has been characterized by various spectral techniques, including single-crystal X-ray crystallography .Chemical Reactions Analysis
The compound exhibits Aβ self-aggregation inhibition . Molecules 5g and 5a, which are derivatives of the compound, showed the highest inhibitory potential, 53.73% and 53.63% at 50 μM respectively .Scientific Research Applications
Antimalarial and Anticancer Agent
- Scientific Field : Pharmacology
- Application Summary : This compound has been synthesized and evaluated for its potential as an antimalarial and anticancer agent . The derivatives of this compound were derived from the corresponding 3- or 4-[(7-chloroquinolin-4-yl)amino]acetophenone .
- Methods of Application : The compounds were synthesized and then evaluated for their in vitro antimalarial and anticancer activity .
- Results : The most active compounds displayed inhibitory values against heme crystallization in the range of 93.14 ± 1.74 – 94.93 ± 1.50% as an antimalarial mechanism and cytotoxic effect with IC50 values of 7.93 ± 2.05, 7.11 ± 2.06 and 6.95 ± 1.62 μg/mL for certain compounds respectively against human prostate LNCaP tumor cells .
Potential SARS-CoV-2 Mpro Inhibitor
- Scientific Field : Medicinal Chemistry & Drug Discovery
- Application Summary : This compound has been designed, synthesized, and developed as a potential SARS-CoV-2 Mpro inhibitor . A series of chloroquine analogs were designed to search for a less toxic chloroquine derivative as a potential SARS-CoV-2 Mpro inhibitor .
- Methods of Application : An ANN-based QSAR model was built to predict the IC50 values of each analog using the experimental values of other 4-aminoquinolines as the training set. Subsequently, molecular docking was used to evaluate each analog’s binding affinity to Mpro .
- Results : The analog that showed the greatest affinity and lowest IC50 values was synthesized and characterized for its posterior incorporation into a polycapro-lactone-based nanoparticulate system .
Amyloid Beta-Disaggregating Agents
- Scientific Field : Medicinal Chemistry & Drug Discovery
- Application Summary : This compound has been used in the synthesis of a series of Aβ aggregation inhibitors having a quinoline scaffold . These inhibitors were designed for the treatment of Alzheimer’s disease .
- Methods of Application : The compounds were synthesized and characterized by various spectral techniques including single-crystal X-ray crystallography . Their Aβ self-aggregation inhibition was investigated via ThT fluorescence assay, electron microscopy, and transmission electron microscopy .
- Results : Molecules 5g and 5a showed the highest inhibitory potential, 53.73% and 53.63% at 50 μM respectively; higher than the standard Aβ disaggregating agent, curcumin . These compounds also exhibited potential antioxidant activity and metal chelating property .
Antimalarial Agents
- Scientific Field : Pharmacology
- Application Summary : New compounds were synthesized that showed moderate antimalarial activity with IC50 < 100 M .
- Methods of Application : The compounds were synthesized and their antimalarial activity was evaluated .
- Results : Six of the newly synthesized compounds showed moderate antimalarial activity .
Synthesis of Antimalarial and Anticancer Agents
- Scientific Field : Organic Chemistry
- Application Summary : This compound has been used in the synthesis of [ (7-Chloroquinolin-4-yl)amino]chalcone derivatives . These derivatives were derived from the corresponding 3- or 4- [ (7-chloroquinolin-4-yl)amino]acetophenone .
- Methods of Application : The compounds were synthesized and evaluated for in vitro antimalarial and anticancer activity .
- Results : The most active compounds displayed inhibitory values against heme crystallization as an antimalarial mechanism and cytotoxic effect against human prostate LNCaP tumor cells .
Synthesis of New Antimalarial Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound has been used in the synthesis of new antimalarial agents .
- Methods of Application : The compounds were synthesized and their antimalarial activity was evaluated .
- Results : All newly synthesized compounds showed moderate antimalarial activity with IC50 < 100 M .
Future Directions
properties
IUPAC Name |
4-(7-chloroquinolin-4-yl)oxy-3-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c16-9-1-3-11-13(7-9)19-6-5-14(11)20-15-4-2-10(18)8-12(15)17/h1-8H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNSWGXNBFVTMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=C3C=CC(=CC3=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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